molecular formula C22H22N2O4S B2817286 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide CAS No. 1005293-16-2

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2817286
CAS No.: 1005293-16-2
M. Wt: 410.49
InChI Key: KJJYXFCQACDFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide (CAS 1005293-16-2) is a synthetic chemical compound with a molecular formula of C 22 H 22 N 2 O 4 S and a molecular weight of 410.49 g/mol . This structurally complex molecule features a tetrahydroquinoline core functionalized with a furan-2-carbonyl group and a dimethyl-substituted benzenesulfonamide moiety . This specific architecture is designed to confer high stability and selective reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery research . Compounds within this chemical class, particularly those incorporating the N-sulfonyl tetrahydroquinoline scaffold, are of significant research interest for their potential biological activities . Related sulfonamide-tetrahydroquinoline derivatives have been investigated as potent and selective inhibitors of key biological targets. For instance, some analogs function as Protein Kinase C-theta (PKCθ) inhibitors, demonstrating high inhibitory activity (IC50 values in the nanomolar range) and selectivity in kinase panels, highlighting their potential in immunological and inflammatory disease research . Furthermore, structurally similar tetrahydroquinoline sulfonamides have been explored for their role as modulators of nuclear receptors like RORγ, indicating broad applicability in the development of novel therapeutic agents . The presence of both the sulfonamide and furan groups contributes to the compound's solubility profile and its capacity to form hydrogen bonds, which is crucial for interactions in biological systems . This product is supplied with a purity of 95%+ . It is intended for research and development applications in a laboratory setting only. This product is not intended for use in humans, for veterinary diagnosis, or for any personal applications.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-15-7-10-21(16(2)13-15)29(26,27)23-18-8-9-19-17(14-18)5-3-11-24(19)22(25)20-6-4-12-28-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJYXFCQACDFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound with the molecular formula C22H20N2O6SC_{22}H_{20}N_2O_6S and a molecular weight of 440.5 .

Properties and Characteristics:

  • CAS Number: 946258-22-6
  • Molecular Formula: C22H20N2O6SC_{22}H_{20}N_2O_6S
  • Molecular Weight: 440.5
  • Smiles: O=C(c1ccco1)N1CCCc2cc(NS(=O)(=O)c3ccc4c(c3)OCCO4)ccc21

Another related compound is N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide, which has a molecular formula of C24H24N2O6C_{24}H_{24}N_2O_6 and a molecular weight of 436.5 .

Applications in Scientific Research:

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide is used as a building block in synthesizing complex organic molecules. It has potential as a bioactive molecule with antimicrobial and anticancer properties and is also being investigated for potential use in drug development, particularly as an enzyme inhibitor. It can also be used to develop new materials with unique properties, such as enhanced thermal stability. The furan ring and sulfonamide group are known to interact with enzyme active sites, inhibiting their activity and disrupting biological pathways, leading to the compound’s bioactive effects. The sulfonamide group can inhibit enzymes by mimicking substrates or interacting with active sites. It may also inhibit carbonic anhydrases (CAs), crucial in regulating pH and fluid balance in tissues, and kinases such as Spleen Tyrosine Kinase (SYK), which is implicated in various cancers and autoimmune diseases.

Furans have a broad range of therapeutic properties and may have diverse molecular and cellular effects. Furan derivatives can interact with targets such as:

  • MAO inhibitors
  • Kappa opioid receptor agonists
  • Sigma receptor agonists
  • GABA receptor agonists
  • COX-2 inhibitors
  • Beta blockers
  • μ opioid receptor agonists
  • Muscarinic receptor agonists
  • α-adrenergic blockers
  • Calcium channel blockers

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are known to interact with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfonamide Substituents
Compound Name Sulfonamide Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2,4-Dimethylbenzene C₂₂H₂₃N₂O₄S 411.07 High lipophilicity (LogP ~3.8*); balanced steric bulk for hydrophobic binding.
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide 3-Nitrobenzene C₂₀H₁₇N₃O₆S 427.43 Electron-withdrawing nitro group reduces lipophilicity (LogP ~2.1*); may enhance reactivity.
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide 2-Trifluoroacetyl C₂₄H₂₃F₄N₃O₃S 533.51 Fluorine atoms improve metabolic stability; trifluoroacetyl group increases electrophilicity.

Notes:

  • The target compound’s 2,4-dimethylbenzene group provides moderate lipophilicity, favoring membrane permeability over the polar 3-nitrobenzene analog .
Core Heterocycle Modifications
Compound Class Core Structure Example Substituents Biological Relevance
Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Furan-2-carbonyl, sulfonamide Flexible conformation for binding; furan may participate in hydrogen bonding .
Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Trifluoroacetyl, cyclopropylethyl Rigid structure with fluorine atoms; suited for enzyme active sites (e.g., acyl-CoA inhibitors) .
Benzamide Derivatives Benzamide backbone Alkyl/aryl groups (e.g., butyl, phenyl) Longer alkyl chains (e.g., hexyl) increase lipophilicity but reduce solubility .

Notes:

  • Tetrahydroisoquinoline derivatives () often exhibit enhanced metabolic stability due to fluorinated substituents, whereas tetrahydroquinoline analogs (target compound) may offer better conformational flexibility .
Spectral Characterization
  • 1H/13C NMR : The target compound’s 2,4-dimethyl groups would show distinct singlet peaks (~2.3–2.5 ppm for CH₃), contrasting with the deshielded aromatic protons in the nitro analog (~8.0–8.5 ppm) .
  • HRMS : Expected molecular ion peak at m/z 411.07 (target) vs. 427.43 (nitro analog) .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 3-Nitrobenzene Analog Trifluoroacetyl Analog
LogP ~3.8* ~2.1* ~4.5*
Water Solubility Low Moderate Very low
Metabolic Stability Moderate Low (reactive nitro group) High (fluorine substituents)

Notes:

  • The 2,4-dimethyl groups in the target compound strike a balance between lipophilicity and solubility, avoiding the extremes of the 3-nitro (polar) and trifluoroacetyl (hydrophobic) analogs.
  • Fluorinated compounds () exhibit superior metabolic stability, a common feature in drug design .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, indicating the presence of a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group. These structural components are significant as they contribute to the compound's pharmacological properties.

Structural Features

FeatureDescription
Furan RingA five-membered aromatic ring contributing to bioactivity.
TetrahydroquinolineA bicyclic structure known for diverse biological properties.
Sulfonamide GroupOften associated with antibacterial activity and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known to inhibit various enzymes by mimicking substrates or interacting with active sites.

  • Enzyme Inhibition : The compound may inhibit carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. Inhibitors of CA IX and XII have been studied for their potential in cancer therapy due to their role in tumor microenvironment regulation .
  • Kinase Inhibition : Initial studies suggest that related compounds exhibit significant inhibition of kinases such as Spleen Tyrosine Kinase (SYK), which is implicated in various cancers and autoimmune diseases.

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

  • Cancer Therapy : Targeting specific kinases and carbonic anhydrases may provide therapeutic avenues for treating cancers with high CA expression.
  • Antimicrobial Agents : The sulfonamide component suggests potential antibacterial properties.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and evaluation of similar compounds. For example, a study involving saccharide-modified sulfonamides demonstrated strong inhibitory effects against CA IX and XII isoforms, highlighting the relevance of structural modifications for enhancing biological activity .

In Vitro Activity Data

CompoundCell LineIC50 (µM)Remarks
16aHT-29400Effective under hypoxic conditions
16bMDA-MB-231350Higher activity compared to controls
16eMG-63250Superior inhibition than AZM

These findings suggest that modifications to the core structure can significantly influence the biological efficacy of related compounds.

Molecular Docking Studies

Molecular docking analyses have been employed to predict the binding affinities of this compound with target enzymes. Such studies are crucial for elucidating the mechanisms behind its biological activities and guiding further drug development efforts.

Q & A

Q. What are the key synthetic pathways for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide?

The synthesis typically involves:

  • Step 1: Preparation of the tetrahydroquinoline core via intramolecular cyclization of aniline derivatives under acidic conditions .
  • Step 2: Functionalization at the 6-position of the tetrahydroquinoline via nucleophilic aromatic substitution (e.g., using 2,4-dimethylbenzenesulfonamide) .
  • Step 3: Coupling of the furan-2-carbonyl group at the 1-position using reagents like EDCI/HOBt in anhydrous DMF . Key challenges include controlling regioselectivity during sulfonamide attachment and minimizing side reactions during acylations.

Q. Which spectroscopic and analytical techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR identifies proton environments (e.g., sulfonamide NH at δ 8.5–9.5 ppm, furan protons at δ 6.3–7.1 ppm) .
  • ¹³C NMR confirms carbonyl (C=O at ~165–170 ppm) and aromatic carbons .
    • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., expected [M+H]⁺ for C₂₄H₂₅N₂O₄S: 449.15) .
    • Infrared (IR) Spectroscopy: Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Catalyst Screening: Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to improve cross-coupling efficiency .
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with ionic liquids to enhance solubility and reduce side reactions .
  • Computational Guidance: Employ quantum chemical calculations (DFT) to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s reaction design framework .

Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values) between the compound and target proteins .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of binding interactions .
  • Molecular Docking Simulations: Predict binding poses using software like AutoDock Vina, validated by mutational studies on active-site residues .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Assay Standardization: Ensure consistent buffer pH, temperature, and co-factor concentrations across studies .
  • Orthogonal Validation: Use complementary assays (e.g., fluorescence polarization + enzymatic activity assays) to confirm results .
  • Purity Analysis: Employ HPLC-MS to rule out impurities (>95% purity required for reliable bioactivity data) .

Q. What computational tools predict the compound’s stability and reactivity under physiological conditions?

  • Density Functional Theory (DFT): Models hydrolysis pathways of the sulfonamide group in aqueous media .
  • Molecular Dynamics (MD) Simulations: Predicts conformational flexibility in lipid bilayers or protein binding pockets .
  • ADMET Prediction Software (e.g., SwissADME): Estimates metabolic stability and potential toxicity .

Methodological Tables

Table 1: Key Synthetic Steps and Optimization Parameters

StepReaction TypeKey Reagents/ConditionsYield Optimization Strategy
1CyclizationH₂SO₄, refluxAcid concentration tuning (0.5–1.0 M)
2Sulfonylation2,4-dimethylbenzenesulfonamide, K₂CO₃Solvent switch to DCM/THF
3AcylationEDCI/HOBt, DMFUse of molecular sieves to scavenge H₂O

Table 2: Biological Assay Conditions for Reproducibility

Assay TypeTargetBuffer (pH)Temp. (°C)Key Controls
Enzyme InhibitionCarbonic Anhydrase IXTris-HCl (7.4)37Zonisamide (positive control)
CytotoxicityHeLa CellsRPMI-1640 (7.2)37Cisplatin (positive control)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.